molecular formula C11H17N3O2S. HCl B195558 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride CAS No. 334981-11-2

1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride

Cat. No.: B195558
CAS No.: 334981-11-2
M. Wt: 291.8 g/mol
InChI Key: KDPFNFGHCNPPAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H18ClN3O2S. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydrazinyl group attached to a benzyl sulfonyl moiety, linked to a pyrrolidine ring.

Scientific Research Applications

1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause less severe health hazards. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Preparation Methods

The synthesis of 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride typically involves multiple steps. One common synthetic route includes the reaction of 4-hydrazinylbenzyl chloride with pyrrolidine in the presence of a sulfonylating agent. The reaction conditions often require an inert atmosphere and room temperature to ensure the purity and yield of the product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring consistency and cost-effectiveness.

Chemical Reactions Analysis

1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide, using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the hydrazinyl group, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.

Mechanism of Action

The mechanism of action of 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The sulfonyl group enhances the compound’s solubility and stability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride can be compared with similar compounds such as:

Properties

IUPAC Name

[4-(pyrrolidin-1-ylsulfonylmethyl)phenyl]hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S.ClH/c12-13-11-5-3-10(4-6-11)9-17(15,16)14-7-1-2-8-14;/h3-6,13H,1-2,7-9,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPFNFGHCNPPAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40669938
Record name 1-[(4-Hydrazinylphenyl)methanesulfonyl]pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40669938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334981-11-2
Record name Pyrrolidine, 1-[[(4-hydrazinylphenyl)methyl]sulfonyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=334981-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Hydrazinylphenyl)methanesulfonyl]pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40669938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrrolidine, 1-[[(4-hydrazinylphenyl)methyl]sulfonyl]-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.541
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-[[(4-Hydrazinylphenyl)methyl]sulfonyl]pyrrolidine hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4NRK9S4K2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride
Reactant of Route 3
Reactant of Route 3
1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride
Reactant of Route 4
1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride
Reactant of Route 5
1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride
Reactant of Route 6
1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.